molecular formula C22H23N3O B2398387 N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899961-16-1

N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

カタログ番号: B2398387
CAS番号: 899961-16-1
分子量: 345.446
InChIキー: DRJDHLHEVJWEKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Its core structure is based on the dihydropyrrolo[1,2-a]pyrazine scaffold, a privileged structure in drug discovery known for its potential to interact with key neurological targets . Compounds featuring this scaffold have been investigated as positive allosteric modulators (PAMs) of GluN2C- and GluN2D-containing NMDA receptors, which are critical players in synaptic transmission, learning, and memory . Modulating these receptors offers a promising research pathway for understanding and potentially treating various central nervous system (CNS) disorders. Furthermore, the molecular design of this compound, which incorporates a carboxamide group linked to a benzyl moiety, is a strategy commonly employed in the development of multi-target directed ligands (MTDLs) . This approach is particularly relevant for researching complex neurodegenerative conditions, where targeting multiple pathological pathways simultaneously—such as monoamine oxidase (MAO) and cholinesterase enzymes—can be advantageous . As such, this compound serves as a valuable in vitro tool for researchers exploring new therapeutic avenues for diseases like Alzheimer's and depression. It is intended for use in biochemical assays, target validation, and structure-activity relationship (SAR) studies to further elucidate its specific mechanism of action and binding interactions within biological systems.

特性

IUPAC Name

N-benzyl-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-17-9-11-19(12-10-17)21-20-8-5-13-24(20)14-15-25(21)22(26)23-16-18-6-3-2-4-7-18/h2-13,21H,14-16H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJDHLHEVJWEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Three-Component Condensation with Catalytic Benzoic Acid

A highly efficient one-pot synthesis was achieved by condensing p-tolualdehyde, benzylamine, and pyrrolo[1,2-a]pyrazine precursors in toluene under benzoic acid catalysis (20 mol%) at 90°C for 16 hours. This method leverages the in situ formation of a Schiff base intermediate, followed by intramolecular cyclization. Optimization studies revealed toluene as the optimal solvent, with acetonitrile and dioxane reducing yields by 15–20% due to poor intermediate solubility.

Table 1. Solvent Optimization for MCR Synthesis

Solvent Temperature (°C) Time (h) Yield (%)
Toluene 90 16 86
Acetonitrile 80 20 79
Dioxane 80 24 72
Dichloroethane 80 22 75

The reaction exhibited broad functional group tolerance, with electron-donating groups on the aryl aldehyde (e.g., p-tolyl) enhancing yields by stabilizing cationic intermediates during cyclization.

Sequential Ugi–Huisgen Cycloaddition

Tandem Four-Component Ugi Reaction

This approach utilizes 2-azido-3-(p-tolyl)propanoic acid, benzylamine, propiolaldehyde, and tert-butyl isocyanide in methanol at 25°C for 24 hours, followed by thermal Huisgen cyclization in toluene at 110°C. The Ugi adduct forms a linear peptidomimetic structure, which undergoes spontaneous 1,3-dipolar cycloaddition to generate the triazolo-pyrazine core.

Key advantages :

  • Regioselectivity : The Huisgen step proceeds with >98% regiocontrol due to steric guidance from the p-tolyl group.
  • Yield : 95–98% for the cyclization step, though the Ugi reaction requires precise stoichiometry to avoid dimerization.

Ring-Closing Metathesis (RCM) of Diene Precursors

Grubbs Catalyst-Mediated Cyclization

A diene precursor containing N-benzyl and p-tolyl substituents was subjected to RCM using Grubbs II catalyst (5 mol%) in dichloromethane under reflux. This method achieved 78% yield but required rigorous exclusion of moisture and oxygen. Comparative studies showed Hoveyda–Grubbs catalysts reduced efficiency by 22%, likely due to slower initiation kinetics.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki–Miyaura Arylation

A brominated pyrrolo[1,2-a]pyrazine intermediate was coupled with p-tolylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C. While effective for introducing the p-tolyl group (82% yield), this method necessitates pre-functionalized starting materials and multiple protection/deprotection steps.

Solid-Phase Synthesis for Parallel Optimization

Rink Amide Resin Functionalization

Immobilization of Fmoc-protected pyrrolo[1,2-a]pyrazine carboxylic acid on Rink amide resin enabled sequential coupling with p-tolylamine and benzyl isocyanate. Cleavage with TFA/water (95:5) provided the target compound in 67% overall yield, demonstrating utility for high-throughput screening.

化学反応の分析

Types of Reactions

N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated version of the original molecule. Substitution reactions can result in a wide variety of derivatives, depending on the nature of the substituents introduced.

科学的研究の応用

N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.

    Biology: The compound can be used in studies of enzyme interactions and as a probe to investigate biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to changes in biological pathways and physiological effects.

類似化合物との比較

The structural and functional uniqueness of N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is best understood through comparisons with analogous pyrrolopyrazine carboxamides and related heterocycles. Below is a detailed analysis:

Structural Analogues
Compound Name Substituents Molecular Weight Key Properties Reference
N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Benzyl (N), p-tolyl (1-position) ~380.45 g/mol High lipophilicity; moderate aqueous solubility (<10 µg/mL)
1-(4-Fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 4-Fluorophenyl (1-position), tert-butyl (N) 315.39 g/mol Enhanced metabolic stability due to fluorine; logP = 3.2
N-(4-fluorophenyl)-1-isopropyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 4-Fluorophenyl (N), isopropyl (1-position) 301.36 g/mol Improved solubility (25 µg/mL in water); moderate CYP3A4 inhibition
Methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-6-carboxylate Methyl ester (6-position) 192.20 g/mol High crystallinity; logP = 1.8; used as intermediate

Key Observations :

  • Lipophilicity : The benzyl and p-tolyl groups in the target compound confer higher logP values (~4.0) compared to fluorophenyl or ester derivatives, making it more membrane-permeable but less water-soluble .
  • Metabolic Stability : Fluorinated analogues (e.g., 4-fluorophenyl derivatives) exhibit slower hepatic clearance due to reduced cytochrome P450 interactions .
  • Synthetic Utility : Methyl ester derivatives (e.g., methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-6-carboxylate) serve as precursors for carboxamide synthesis but lack pharmacological activity .
Reactivity and Functionalization
  • However, unsubstituted dihydropyrrolo[1,2-a]pyrazines form fused thiazine-thiones under similar conditions (92–95% yield) .

生物活性

N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including relevant studies, data tables, and findings from various research efforts.

  • Molecular Formula : C21_{21}H22_{22}N4_{4}O
  • Molecular Weight : 350.43 g/mol
  • CAS Number : 899750-16-4

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of dihydropyrrolo[1,2-a]pyrazine have shown promising results in scavenging free radicals, which can be attributed to their ability to donate electrons and stabilize free radicals.

Monoamine Oxidase Inhibition

Studies have demonstrated that N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Inhibitors of MAO are significant in treating depression and neurodegenerative diseases.

CompoundMAO-A Inhibition (%)MAO-B Inhibition (%)
N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide52.071.8

Acetylcholinesterase Inhibition

This compound has also been evaluated for its activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Compounds that inhibit AChE are explored for their potential in treating Alzheimer's disease.

CompoundAChE Inhibition (%)
N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide60.5

Anticancer Activity

Preliminary studies have suggested that this compound exhibits anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50_{50} (µM)
MCF-7 (Breast)15.0
HeLa (Cervical)12.5
A549 (Lung)18.0

Study on Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to investigate how modifications to the chemical structure affect biological activity. The findings revealed that the introduction of electron-withdrawing groups increased the potency against MAO and AChE.

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions between N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide and target enzymes such as MAO and AChE. These studies suggest favorable binding affinities due to hydrophobic interactions and hydrogen bonding with key residues in the active sites of these enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide?

  • Methodology :

  • Multi-step synthesis typically involves coupling reactions (e.g., amide bond formation between benzylamine and the pyrrolopyrazine core) .
  • Palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi reactions) can introduce aryl/heteroaryl substituents to the pyrrolopyrazine scaffold .
  • Purification via column chromatography or recrystallization ensures high purity (>95%) .
    • Key Parameters :
  • Temperature control (e.g., reflux conditions for coupling steps).
  • Solvent selection (e.g., ethanol or dichloromethane for solubility optimization).

Q. How can the structure of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : Proton signals for the benzyl group (δ 4.5–5.0 ppm) and p-tolyl methyl (δ 2.3–2.5 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak matching the theoretical molecular weight (e.g., ~380–400 g/mol range).
  • X-ray Crystallography : Resolves stereochemistry and confirms fused-ring geometry .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Assay Types :

  • Cytotoxicity : IC50 determination against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (typical range: 10–50 µM) .
  • Antimicrobial Activity : MIC testing against S. aureus and E. coli (15–40 µg/mL) via broth microdilution .
    • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial tests).

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s anticancer activity?

  • Approaches :

  • Kinase Inhibition Assays : Screen against kinases (e.g., RSK2) using fluorescence polarization .
  • Molecular Docking : Predict binding modes to targets like SARS-CoV-2 main protease (docking scores < −7.0 kcal/mol suggest strong binding) .
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates .
    • Data Interpretation : Cross-validate with siRNA knockdown of suspected targets.

Q. How to resolve contradictions in cytotoxicity data across different cell lines?

  • Potential Factors :

  • Cell Line Variability : Genetic differences in drug transporters (e.g., P-gp overexpression) .
  • Assay Conditions : Optimize incubation time (e.g., 48 vs. 72 hours) and serum concentration.
    • Resolution Strategy :
  • Dose-Response Curves : Use 8–10 concentration points for robust IC50 calculation.
  • Metabolic Stability : Test compound degradation in liver microsomes to rule out false negatives .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Parameters to Assess :

  • Solubility : Use logP measurements (target <3) and salt formation (e.g., hydrochloride) .
  • Plasma Stability : Incubate with plasma at 37°C; >80% remaining after 1 hour is acceptable.
    • Formulation : Nanoemulsions or cyclodextrin complexes for enhanced bioavailability .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

  • Modification Sites :

  • Benzyl Group : Replace with electron-withdrawing (e.g., -CF3) or donating (-OCH3) substituents.
  • p-Tolyl Ring : Test halogenated analogs (e.g., -Cl, -F) for enhanced receptor binding .
    • Synthesis Tools :
  • Parallel synthesis for rapid analog generation .
  • Computational QSAR models to prioritize substituents .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。